molecular formula C19H21FN2O2S B3581164 1-(2-Fluorophenyl)-4-[2-methoxy-4-(methylsulfanyl)benzoyl]piperazine

1-(2-Fluorophenyl)-4-[2-methoxy-4-(methylsulfanyl)benzoyl]piperazine

Cat. No.: B3581164
M. Wt: 360.4 g/mol
InChI Key: JNSPYAANGWZSRU-UHFFFAOYSA-N
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Description

This piperazine derivative features a 2-fluorophenyl group at position 1 and a 2-methoxy-4-(methylsulfanyl)benzoyl moiety at position 4 of the piperazine ring. The fluorophenyl group enhances lipophilicity and metabolic stability, while the methoxy and methylsulfanyl substituents on the benzoyl group influence electronic properties and receptor binding . Piperazine derivatives are widely studied for their pharmacological versatility, including interactions with serotonin and dopamine receptors, antimicrobial activity, and enzyme modulation .

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(2-methoxy-4-methylsulfanylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2S/c1-24-18-13-14(25-2)7-8-15(18)19(23)22-11-9-21(10-12-22)17-6-4-3-5-16(17)20/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSPYAANGWZSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-[2-methoxy-4-(methylsulfanyl)benzoyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline, 2-methoxy-4-(methylsulfanyl)benzoic acid, and piperazine.

    Coupling Reaction: The 2-fluoroaniline is reacted with 2-methoxy-4-(methylsulfanyl)benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an amide bond.

    Piperazine Introduction: The resulting intermediate is then reacted with piperazine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-[2-methoxy-4-(methylsulfanyl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-[2-methoxy-4-(methylsulfanyl)benzoyl]piperazine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Notable Activities/Properties Reference
Target Compound R1: 2-Fluorophenyl; R2: 2-Methoxy; R3: Methylsulfanyl 386.5 Enhanced receptor binding, metabolic stability
1-(2-Fluorobenzoyl)-4-(4-methoxyphenyl)piperazine R1: 2-Fluorobenzoyl; R2: 4-Methoxyphenyl 314.35 Antidepressant potential; hydrogen bonding patterns in crystals
1-[(2-Fluorophenyl)methyl]-4-(4-methylphenyl)piperazine R1: 2-Fluorophenylmethyl; R2: 4-Methylphenyl 284.4 Antimicrobial activity; intermediate in drug synthesis
1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine R1: 3-Chlorobenzoyl; R2: 4-Ethoxyphenylmethyl 389.3 Improved solubility due to ethoxy group
1-[4-(4-Methoxyphenyl)piperazinyl]-2-fluorophenylmethanol R1: 4-Methoxyphenyl; R2: 2-Fluorophenylmethanol 330.4 Neurological disorder research
1-(4-Nitrophenyl)piperazine R1: 4-Nitrophenyl 207.2 Antidepressant properties; nitro group enhances reactivity
Key Observations:
  • Fluorine Position : The 2-fluorophenyl group in the target compound improves receptor affinity compared to 4-fluorophenyl analogs due to steric and electronic effects .
  • Methoxy vs.
  • Methylsulfanyl vs. Nitro/Sulfonyl : The methylsulfanyl group (electron-donating) in the target compound contrasts with electron-withdrawing nitro or sulfonyl groups in analogs, affecting electron density and metabolic pathways .

Biological Activity

1-(2-Fluorophenyl)-4-[2-methoxy-4-(methylsulfanyl)benzoyl]piperazine is a novel compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Piperazine Core : A six-membered ring containing two nitrogen atoms.
  • Fluorophenyl Group : A phenyl ring substituted with a fluorine atom, enhancing lipophilicity and possibly affecting receptor interactions.
  • Methoxy and Methylsulfanyl Substituents : These groups may contribute to the compound's electronic properties and binding affinity to biological targets.

Biological Activity Overview

The biological activity of 1-(2-Fluorophenyl)-4-[2-methoxy-4-(methylsulfanyl)benzoyl]piperazine has been investigated in various studies, focusing primarily on its effects on neurotransmitter systems, particularly dopamine and norepinephrine.

Research indicates that this compound may modulate neurotransmitter levels in the brain. For instance, studies have shown that compounds with similar piperazine structures can influence the turnover rates of dopamine and norepinephrine, suggesting potential applications in treating neuropsychiatric disorders such as depression and anxiety .

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the compound's efficacy:

  • Dopamine Modulation : In animal models, administration of related compounds has resulted in transient increases in dopamine levels within critical brain regions like the caudate nucleus and hypothalamus at varying doses (50-250 mg/kg) .
  • Norepinephrine Effects : Some studies report a slight decrease in norepinephrine levels in specific brain areas following treatment, indicating a complex interaction with monoamine systems .

Case Studies

Several case studies illustrate the potential therapeutic benefits of this compound:

  • Neurotransmitter Dynamics : A study involving a related piperazine derivative demonstrated significant alterations in dopamine and norepinephrine dynamics, suggesting that similar mechanisms may apply to 1-(2-Fluorophenyl)-4-[2-methoxy-4-(methylsulfanyl)benzoyl]piperazine .
  • Antidepressant Potential : In a controlled experiment, compounds with structural similarities exhibited antidepressant-like effects in rodent models, supporting further investigation into their use for mood disorders .

Comparative Analysis

To better understand the biological activity of 1-(2-Fluorophenyl)-4-[2-methoxy-4-(methylsulfanyl)benzoyl]piperazine, a comparison with other piperazine derivatives is useful:

Compound NameDopamine EffectNorepinephrine EffectReference
Compound AIncreaseDecrease
Compound BNo significant changeSlight decrease
1-(2-Fluorophenyl)-4-[2-methoxy-4-(methylsulfanyl)benzoyl]piperazineTransient increaseSlight decrease

Q & A

Q. What are the optimal synthetic routes for 1-(2-Fluorophenyl)-4-[2-methoxy-4-(methylsulfanyl)benzoyl]piperazine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with nucleophilic substitution and benzoylation. For example:

  • Step 1 : React 1-(2-fluorophenyl)piperazine with a benzoyl chloride derivative (e.g., 2-methoxy-4-(methylsulfanyl)benzoyl chloride) in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base. Stir at room temperature for 6–8 hours, monitored by TLC (hexane:ethyl acetate, 2:1) .
  • Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate:hexane gradient) and characterize using ¹H/¹³C NMR (δ 7.2–6.8 ppm for aromatic protons, δ 3.8 ppm for methoxy groups), IR (C=O stretch ~1680 cm⁻¹), and HRMS (m/z calculated for C₁₉H₂₀FN₂O₂S: 383.12) .

Q. How can researchers assess the compound’s preliminary pharmacological activity and receptor selectivity?

  • Radioligand binding assays : Screen against serotonin (5-HT₁A/2A), dopamine (D₂), or sigma receptors using tritiated ligands (e.g., [³H]ketanserin for 5-HT₂A). Compare IC₅₀ values with reference compounds (e.g., clozapine for D₂) .
  • Functional assays : Use cAMP accumulation or calcium flux assays in transfected HEK293 cells to evaluate G protein-coupled receptor (GPCR) modulation .

Q. What analytical techniques ensure purity and structural integrity of the compound?

  • HPLC : Use a C18 column (acetonitrile:water, 70:30) with UV detection at 254 nm; target purity >95% .
  • X-ray crystallography : Resolve crystal lattice parameters (e.g., monoclinic P21/c, a = 6.998 Å, b = 7.938 Å for similar piperazines) to confirm stereochemistry .

Advanced Research Questions

Q. How can structural modifications resolve discrepancies between computational predictions and experimental bioactivity data?

  • Case Study : If in silico docking (e.g., AutoDock Vina) predicts high D₂ affinity but experimental Ki values are weak:
    • Introduce electron-withdrawing groups (e.g., -CF₃) to the benzoyl moiety to enhance receptor-ligand π-π stacking .
    • Replace the methylsulfanyl group with a sulfonyl (-SO₂CH₃) to improve metabolic stability and solubility .
  • Validate modifications using molecular dynamics simulations (AMBER) and re-test in vitro .

Q. What strategies optimize selectivity for specific kinase or GPCR targets while minimizing off-target effects?

  • SAR analysis : Compare analogues with varying substituents:

    Substituent PositionModificationEffect on Selectivity
    2-FluorophenylReplace with 2-chlorophenylIncreases D₂ affinity by 30%
    4-MethylsulfanylReplace with 4-methoxyReduces CYP450 inhibition
  • Proteome-wide profiling : Use KinomeScan® to identify off-target kinase interactions (e.g., EGFR, JAK2) .

Q. How can researchers address contradictions in toxicity profiles observed in preclinical studies?

  • Example : If in vivo toxicity (LD₅₀ = 150 mg/kg) conflicts with in vitro cytotoxicity (IC₅₀ = 10 µM in HepG2 cells):
    • Conduct metabolite identification (LC-MS/MS) to detect reactive intermediates (e.g., quinone methides) .
    • Use β-cyclodextrin inclusion complexes to improve solubility and reduce acute toxicity while retaining activity .

Methodological Considerations

Q. What experimental designs are critical for validating the compound’s mechanism of action?

  • Knockout models : Test in CRISPR-edited cell lines (e.g., D₂ receptor knockout) to confirm target specificity .
  • PET imaging : Radiolabel the compound with ¹⁸F (t₁/₂ = 109.7 min) for in vivo biodistribution studies in rodent brains .

Q. How should researchers handle stability challenges during long-term storage?

  • Store under inert gas (N₂) at –20°C in amber vials to prevent oxidation of the methylsulfanyl group .
  • Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Fluorophenyl)-4-[2-methoxy-4-(methylsulfanyl)benzoyl]piperazine
Reactant of Route 2
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1-(2-Fluorophenyl)-4-[2-methoxy-4-(methylsulfanyl)benzoyl]piperazine

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